molecular formula C8H8Cl2N2 B2868840 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride CAS No. 2137851-86-4

4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride

Cat. No. B2868840
CAS RN: 2137851-86-4
M. Wt: 203.07
InChI Key: JBAXKJGIEFSGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine” is a heterocyclic compound . It has the empirical formula C8H7ClN2 and a molecular weight of 166.61 . The SMILES string for this compound is CN1C=CC2=C (C=CN=C12)Cl .


Synthesis Analysis

The synthesis of pyrrolo[2,3-b]pyridines has been reported in various studies . One method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES string CN1C=CC2=C (C=CN=C12)Cl . This indicates that the molecule contains a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 4-position and a methyl group at the 3-position.


Chemical Reactions Analysis

While specific chemical reactions involving “4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride” are not detailed in the search results, pyrrolo[2,3-b]pyridines are known to be involved in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine” include its empirical formula (C8H7ClN2), molecular weight (166.61), and its representation as a SMILES string (CN1C=CC2=C (C=CN=C12)Cl) .

Scientific Research Applications

Synthesis of Biologically Active Compounds

The structure of 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is closely related to pyrazolopyridines, which are known for their biological activities . This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those with potential therapeutic applications. For example, derivatives of this compound have been synthesized and evaluated for their potential as inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of cancers .

Cancer Research

Due to its relevance in the synthesis of FGFR inhibitors, 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride has significant applications in cancer research. FGFRs are implicated in the progression and development of several cancers, and targeting them can be an effective strategy for cancer therapy. Derivatives of this compound have shown potent activities against FGFR1, 2, and 3, making it a valuable tool in the development of new cancer treatments .

Diabetes and Metabolic Disorders

Compounds derived from 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine have been studied for their potential to reduce blood glucose levels. This application is particularly relevant for the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, and cardiovascular diseases .

Material Science

In the field of material science, the electronic structure and topological features of 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine are of interest. High-resolution X-ray diffraction data have been used to study the charge density distribution in this compound, which can provide insights into its electronic properties and potential applications in material design .

Biological Research

As a biochemical reagent, 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine can be used in life science research. It serves as a biological material or organic compound for various studies, contributing to our understanding of biological processes and the development of new biochemical assays .

Heterocyclic Chemistry

The compound is a significant subject of study in heterocyclic chemistry due to its structural similarity to purine bases like adenine and guanine. Its diverse substitution patterns and tautomeric forms make it an interesting case for studying the synthesis and functionalization of heterocyclic compounds .

properties

IUPAC Name

4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c1-5-4-11-8-7(5)6(9)2-3-10-8;/h2-4H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAXKJGIEFSGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=CC(=C12)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.